molecular formula C11H8F6O2S2 B14781065 (2,6-Bis(trifluoromethylthio)phenyl)propanoic acid

(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid

Katalognummer: B14781065
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: GFHZBTKYHXBDIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid is a chemical compound with the molecular formula C11H8F6O2S2 and a molecular weight of 350.3 g/mol This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichlorophenylpropanoic acid with trifluoromethylthiolate under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of (2,6-Bis(trifluoromethylthio)phenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2,6-Bis(trifluoromethylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups play a crucial role in its chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various effects depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid
  • 3-[2-(trifluoromethyl)phenyl]propanoic acid
  • (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium

Uniqueness

(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid is unique due to the presence of two trifluoromethylthio groups, which impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H8F6O2S2

Molekulargewicht

350.3 g/mol

IUPAC-Name

3-[2,6-bis(trifluoromethylsulfanyl)phenyl]propanoic acid

InChI

InChI=1S/C11H8F6O2S2/c12-10(13,14)20-7-2-1-3-8(21-11(15,16)17)6(7)4-5-9(18)19/h1-3H,4-5H2,(H,18,19)

InChI-Schlüssel

GFHZBTKYHXBDIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)CCC(=O)O)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.